

Comparative Antimicrobial Spectrum of Morpholine Derivatives: A Guide for Researchers

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of various morpholine derivatives, offering a valuable resource for researchers in the field of antimicrobial drug discovery. The information presented is curated from recent scientific literature and is intended to facilitate the objective comparison of these compounds' performance based on experimental data.

Overview of Morpholine Derivatives in Antimicrobial Research

Morpholine, a simple six-membered heterocyclic amine, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad range of biological activities, including significant potential as antimicrobial agents.^[1] The inherent structural features of the morpholine ring, such as its ability to form hydrogen bonds and its overall stability, contribute to favorable pharmacokinetic and pharmacodynamic properties.^[2] This has led to the development of numerous morpholine-containing compounds with potent antibacterial and antifungal activities. This guide focuses on a comparative study of their antimicrobial spectrum, supported by quantitative data and detailed experimental methodologies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of morpholine derivatives is highly dependent on their specific chemical structures. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative morpholine derivatives against a panel of clinically relevant bacteria and fungi, providing a basis for a comparative assessment of their antimicrobial spectrum.

Antibacterial Spectrum of Morpholine Derivatives

The antibacterial activity of morpholine derivatives spans a wide range, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while others show more targeted efficacy. For instance, certain novel synthesized morpholine derivatives have demonstrated high inhibitory action against a majority of bacterial strains tested.[3][4][5] In contrast, some morpholine-azole conjugates displayed no activity against Gram-negative bacteria, with the exception of specific compounds.[6] The incorporation of a morpholine moiety into ruthenium-based complexes has also yielded potent antibacterial agents against *Staphylococcus aureus*, with MIC values as low as 0.78 µg/mL.[7]

Derivative Class	Representative Compound(s)	Target Organism	MIC (µg/mL)	Reference(s)
Ruthenium-based Complexes	Ru(ii)-3	Staphylococcus aureus	0.78	[7]
Morpholine-Azole Conjugates	Compound 12	Mycobacterium smegmatis	15.6	[6]
Pseudomonas aeruginosa	Low activity	[6]		
5-Arylideneimidazoles	Compounds 7–17, 19–23	Staphylococcus aureus (ATCC 25923 & MRSA 19449)	0.03125–0.25 mM	[8]
Novel Synthesized Derivatives	Compound 3	Enterococcus hirae, E. faecium, E. durans, E. gallinarum	3.125 (mg/mL)	[3][4]
Compound 6	Enterococcus spp., Micrococcus flavus, Bacillus anthracis, Pseudomonas orientalis	6.25 (mg/mL)	[3][4]	

Antifungal Spectrum of Morpholine Derivatives

Morpholine derivatives are well-established as potent antifungal agents, primarily targeting the ergosterol biosynthesis pathway. Sila-analogues of known morpholine antifungals like fenpropimorph and amorolfine have shown potent activity against a range of human pathogenic fungi, including *Candida albicans*, *Candida glabrata*, *Cryptococcus neoformans*, and

Aspergillus niger.^[9] For example, the sila-analogue 24 exhibited superior fungicidal potential compared to its parent compounds.^[9] However, some morpholine-azole conjugates have shown high MIC values (500 or 1,000 µg/mL) against *Candida albicans* and *Saccharomyces cerevisiae*, indicating lower potency in these specific cases.^[6]

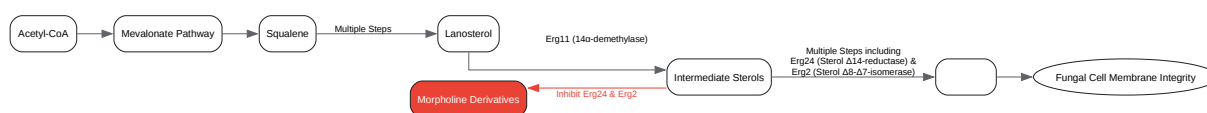
Derivative Class	Representative Compound(s)	Target Organism	MIC (µg/mL)	Reference(s)
Sila-Morpholine Analogues	Compound 24	<i>Candida albicans</i> ATCC 24433	1	[9]
<i>Candida glabrata</i> NCYC 388	2	[9]		
<i>Cryptococcus neoformans</i> ATCC 34664	1	[9]		
<i>Aspergillus niger</i> ATCC 10578	4	[9]		
Morpholine-Azole Conjugates	Compounds 3–13	<i>Candida albicans</i>	500 or 1000	[6]
<i>Saccharomyces cerevisiae</i>	500 or 1000	[6]		
β-Caryophyllene-Gold Nanoparticles	β-c-AuNPs	<i>Candida albicans</i>	512	[10]

Mechanisms of Antimicrobial Action

The antimicrobial activity of morpholine derivatives is attributed to several distinct mechanisms of action, which are crucial for understanding their spectrum of activity and for the rational design of new, more effective agents.

Inhibition of Fungal Ergosterol Biosynthesis

A primary mechanism of action for many antifungal morpholine derivatives is the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. These compounds typically inhibit two key enzymes in this pathway: sterol $\Delta 14$ -reductase and sterol $\Delta 8$ - $\Delta 7$ -isomerase.[11][12][13] This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane.



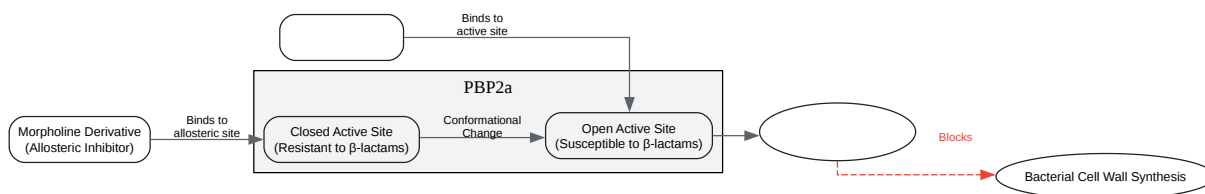
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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by morpholine derivatives.

Antibacterial Mechanisms of Action

The antibacterial mechanisms of morpholine derivatives are more varied and can involve targeting bacterial cell wall synthesis or disrupting other essential cellular processes.

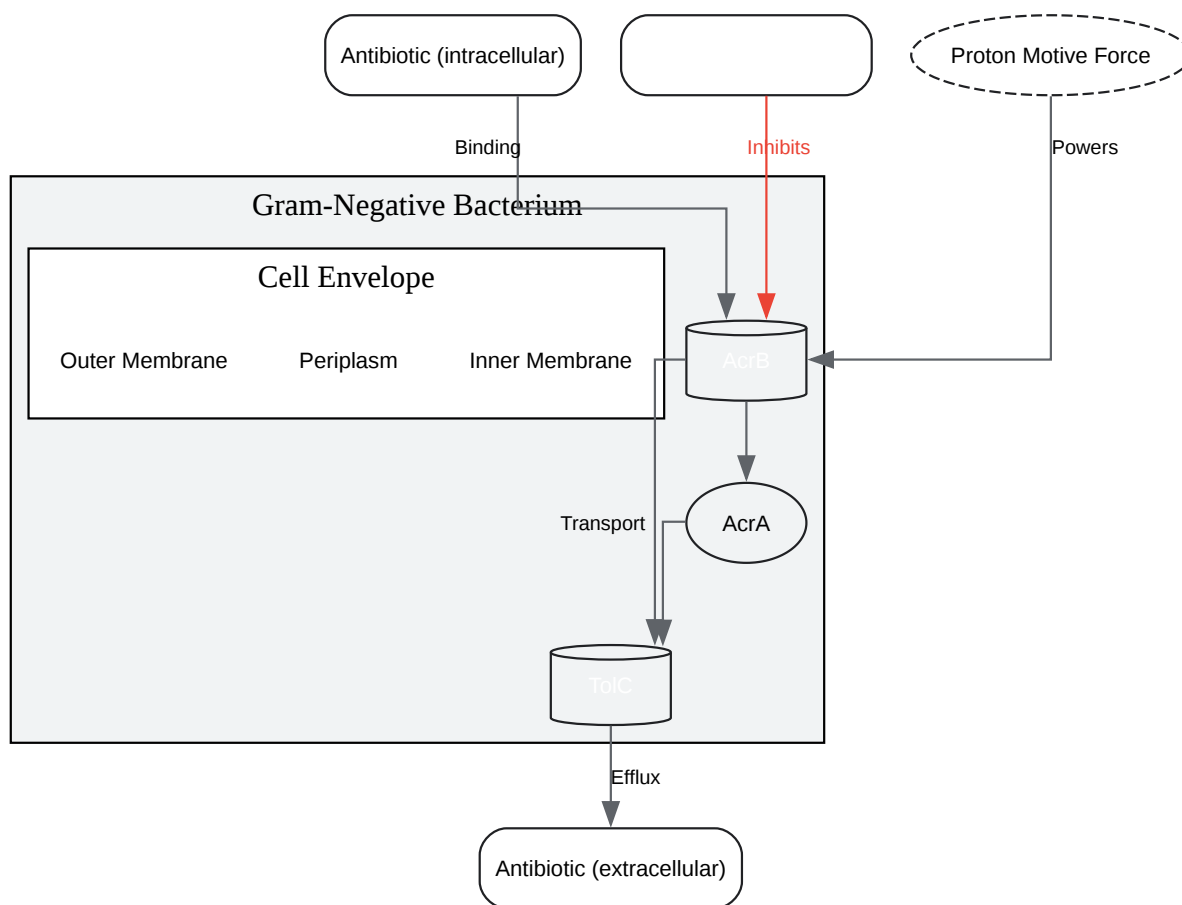
In Methicillin-Resistant *Staphylococcus aureus* (MRSA), resistance to β -lactam antibiotics is mediated by the expression of Penicillin-Binding Protein 2a (PBP2a).[14][15] Some morpholine-containing compounds have been shown to act as antibiotic enhancers by binding to an allosteric site on PBP2a, which is distinct from the active site.[8][16] This allosteric binding induces a conformational change that opens the active site, making it more susceptible to inhibition by β -lactam antibiotics.[17]



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Caption: Allosteric inhibition of PBP2a in MRSA by morpholine derivatives.

Multidrug resistance in Gram-negative bacteria is often mediated by efflux pumps, such as the AcrAB-TolC system, which actively extrude antibiotics from the cell.[18][19][20] Certain morpholine derivatives have been found to inhibit the function of this efflux pump.[8] By blocking the pump, these compounds can restore the efficacy of other antibiotics that would otherwise be expelled from the bacterial cell.



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Caption: Inhibition of the AcrAB-TolC efflux pump by morpholine derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of antimicrobial susceptibility testing, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

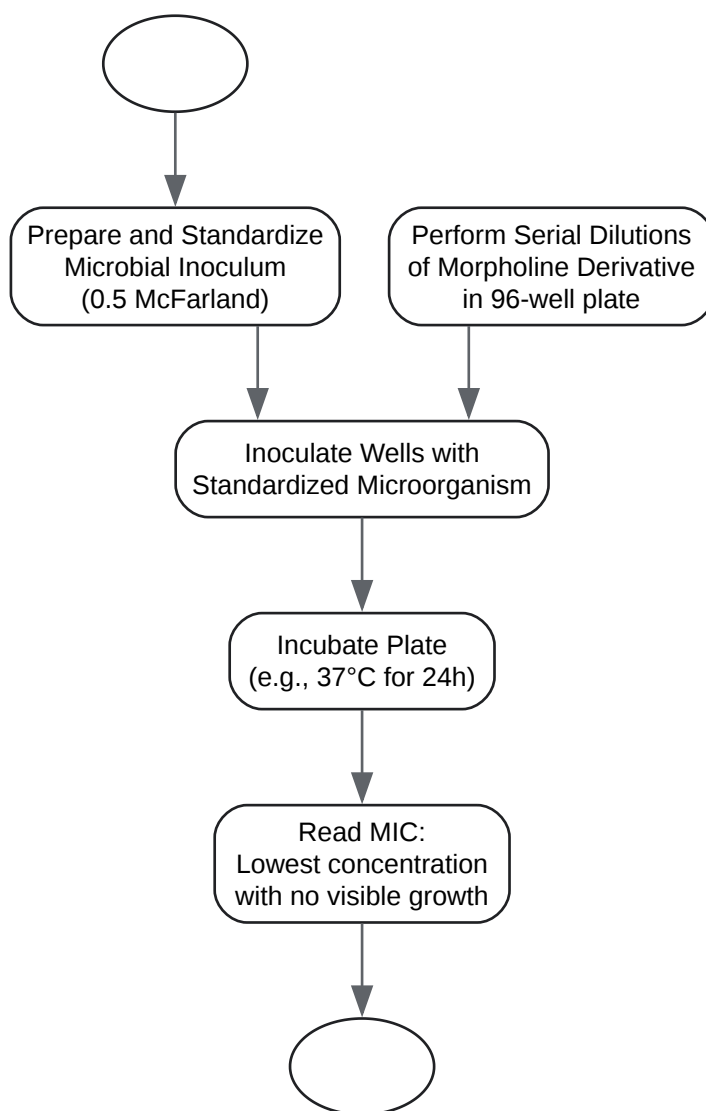
4.1.1. Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)
- Bacterial or fungal isolates
- Morpholine derivatives (dissolved in an appropriate solvent, e.g., DMSO)
- Positive control (growth control) and negative control (sterility control)
- Spectrophotometer or McFarland standards
- Incubator

4.1.2. Procedure:

- Inoculum Preparation:
 - From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
 - Suspend the colonies in sterile saline or PBS.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria). For fungi, the inoculum preparation may vary.
 - Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

- Preparation of Antimicrobial Dilutions:
 - Prepare a stock solution of the morpholine derivative.
 - Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well microtiter plate. The typical final volume in each well is 100 μ L.
- Inoculation:
 - Add 100 μ L of the standardized inoculum to each well containing the antimicrobial dilutions and the positive control well.
 - The negative control well should only contain broth.
- Incubation:
 - Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism. Fungal plates may require longer incubation times (e.g., 24-48 hours).
- Reading the MIC:
 - The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.



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Caption: Workflow for MIC determination by broth microdilution.

Agar Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

4.2.1. Materials:

- Mueller-Hinton Agar (MHA) plates
- Sterile cotton swabs

- Bacterial isolate
- Paper disks impregnated with a known concentration of the morpholine derivative
- Forceps
- Incubator
- Ruler or caliper

4.2.2. Procedure:

- Inoculum Preparation:
 - Prepare a standardized inoculum as described in the broth microdilution method (0.5 McFarland).
- Inoculation of Agar Plate:
 - Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
 - Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
- Application of Disks:
 - Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.
 - Gently press the disks to ensure complete contact with the agar.
- Incubation:
 - Invert the plates and incubate at 35-37°C for 16-20 hours.
- Interpretation of Results:

- Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
- The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent based on standardized interpretive charts.

Conclusion

Morpholine derivatives represent a promising class of antimicrobial agents with diverse mechanisms of action and a broad spectrum of activity. The data and protocols presented in this guide offer a foundation for the comparative evaluation of these compounds. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully explore the therapeutic potential of morpholine derivatives in combating infectious diseases. The detailed experimental methodologies provided herein are intended to support such future investigations and promote standardized, reproducible research in this critical area of drug discovery.

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